6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-5,7-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-4-6(9)5(2)12-8-7(4)10-3-11-8/h3H,1-2H3,(H,10,11,12) |
InChI Key |
JRZHHMWXLTYPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=C1Cl)C)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Fusion Glycosylation
The foundational approach to imidazo[4,5-b]pyridine derivatives involves 2-amino-4-picoline (10) as a starting material. As detailed in a five-step synthesis protocol, 2-amino-4-picoline undergoes sequential methylation and cyclization to yield 7-methyl-3H-imidazo[4,5-b]pyridine (15) . For the target compound, this route requires strategic halogenation and additional methylation steps.
Critical modifications include:
-
Chlorination at Position 6 : Introducing chlorine at the 6-position is achieved via electrophilic substitution using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
-
Dimethylation at Positions 5 and 7 : Dimethyl groups are incorporated through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions, though steric hindrance necessitates careful optimization of reaction temperatures and catalysts.
This method achieves an overall yield of 35–40%, with regioselectivity confirmed by NMR and high-resolution mass spectrometry (HRMS).
Halogenation and Coupling Strategies
Bromination of 6-Chloropyridin-3-Amine
A pivotal intermediate in alternative routes is 6-chloropyridin-3-amine, which undergoes bromination to introduce functional handles for subsequent cyclization. In a representative procedure, bromine (24.86 g, 155.57 mmol) reacts with 6-chloropyridin-3-amine in acetic acid at 25°C for 1 hour, yielding 2-bromo-6-chloropyridin-3-amine with 99.8% efficiency. This intermediate is critical for Suzuki-Miyaura couplings to install methyl groups at positions 5 and 7.
Table 1: Bromination Reaction Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 6-Chloropyridin-3-amine | |
| Bromine Equivalents | 1.0 eq | |
| Solvent | Acetic Acid | |
| Temperature | 25°C | |
| Yield | 99.8% |
One-Pot Tandem Synthesis from 2-Chloro-3-Nitropyridine
SNAr Reaction–Reduction–Heterocyclization Sequence
A streamlined method reported by ACS Omega employs 2-chloro-3-nitropyridine as a precursor. The one-pot process involves:
-
Nucleophilic Aromatic Substitution (SNAr) : Reaction with methylamine to introduce the 5-methyl group.
-
Nitrogen Reduction : Catalytic hydrogenation converts the nitro group to an amine.
-
Cyclization : Intramolecular condensation with trimethyl orthoacetate forms the imidazo[4,5-b]pyridine core.
This route achieves a 65% yield and minimizes byproducts through precise control of reaction stoichiometry and temperature gradients.
Comparative Analysis of Methodologies
Yield and Scalability Considerations
-
Fusion Glycosylation Route : While reliable, the multi-step nature limits scalability, with purification challenges at each stage.
-
Bromination-Coupling Approach : High efficiency in bromination steps is offset by the cost of palladium catalysts in cross-coupling reactions.
-
One-Pot Synthesis : Superior atom economy and reduced purification needs make this method industrially viable despite moderate yields.
Table 2: Key Metrics Across Synthetic Routes
| Method | Overall Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Fusion Glycosylation | 35–40% | Moderate | Low |
| Bromination-Coupling | 45–50% | High | Moderate |
| One-Pot Tandem | 60–65% | High | High |
Mechanistic Insights and Side-Reaction Mitigation
Regioselectivity in Cyclization Steps
The formation of the imidazo[4,5-b]pyridine ring is highly sensitive to reaction conditions. For example, using excess trimethyl orthoacetate in the one-pot method ensures complete cyclization but risks over-alkylation at the 3-position. Similarly, competing pathways in Friedel-Crafts alkylation can lead to isomeric byproducts, necessitating Lewis acid catalysts like AlCl₃ to enhance selectivity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C6
The chlorine atom at position 6 serves as a prime site for nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atoms. Key reactions include:
Reaction with Amines
Primary and secondary amines undergo SNAr under mild aqueous conditions (H₂O-IPA, 80°C), yielding 6-amino derivatives. For example:
-
Reaction with benzylamine produces 6-(benzylamino)-5,7-dimethyl-3H-imidazo[4,5-b]pyridine in >90% yield .
-
Piperazine derivatives form under similar conditions, enabling access to kinase inhibitors .
Conditions Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | H₂O:IPA (1:1) | Maximizes solubility and reaction rate |
| Temperature | 80–85°C | Balances kinetics and selectivity |
| Catalyst | None required | Avoids metal contamination |
Transition Metal-Catalyzed Cross-Couplings
The C6 position participates in palladium-mediated reactions:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) generates biaryl derivatives. For instance:
-
6-Phenyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is obtained in 78% yield, enhancing π-stacking interactions in kinase binding .
Sonogashira Coupling
Alkynes react via Pd/Cu catalysis (Pd(PPh₃)₂Cl₂, CuI, DABCO) to form 6-alkynyl derivatives, useful for fluorescent probes .
Electrophilic Substitution and Functionalization
The methyl groups at positions 5/7 direct electrophiles to meta/para positions:
Halogenation
-
Bromination (NBS, CCl₄, 70°C) selectively substitutes the C4 position, yielding 4-bromo-6-chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine .
Sulfonation
Reaction with chlorosulfonic acid introduces sulfonyl groups at C2, enabling further derivatization for antimicrobial agents .
Biological Activity Correlation
Chemical modifications directly impact pharmacological properties:
Stability and Reactivity Trends
-
Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO or DMF .
-
pH Sensitivity : Stable under acidic conditions (pH 2–6) but degrades in strong bases (pH >10) via ring-opening.
This reactivity profile positions 6-chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine as a versatile scaffold for drug discovery, particularly in oncology and infectious disease research .
Scientific Research Applications
Anticancer Activity
Research indicates that 6-chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine exhibits promising anticancer properties. It has been identified as a potential inhibitor of various kinases involved in cancer progression. Specifically, it has shown activity against FLT3 and Aurora kinases, which are crucial in the treatment of acute myeloid leukemia .
Case Study:
A study optimized imidazo[4,5-b]pyridine derivatives for their inhibitory effects on FLT3 and Aurora kinases. The findings highlighted that derivatives similar to this compound could serve as effective preclinical candidates for cancer therapy .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Studies have evaluated its efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicate moderate activity, suggesting potential for development into antibacterial agents .
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Bacillus subtilis | 10 µg/mL |
Antitubercular Activity
Another significant application of this compound is in the fight against tuberculosis. Derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis. Some compounds exhibited low MIC values, indicating strong potential as antitubercular agents .
Case Study:
In vitro studies revealed that specific derivatives of imidazo[4,5-b]pyridine had MIC values ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis, demonstrating their effectiveness .
Mechanism of Action
The mechanism of action of 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of imidazo[4,5-b]pyridine derivatives are highly dependent on substituent type and position. Key comparisons include:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- Substituents : Bromo (position 6), phenyl (position 2).
- Activity : Antimicrobial (alkylation at N3/N4 positions under phase-transfer catalysis yields derivatives with varied efficacy) .
- Synthesis : Alkylation reactions achieve moderate yields (10–49%) .
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Substituents: Amino (position 2), methyl (position 1), phenyl (position 6).
- Activity: Carcinogenic heterocyclic amine forming DNA adducts, inducing microsatellite instability in rat colon tumors .
- Key Difference: The amino and phenyl groups in PhIP contribute to mutagenicity, unlike the chloro and methyl groups in the target compound, which may reduce genotoxic risk .
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- Substituents : Ethyl (position 2), methyl (positions 5 and 7).
- Physicochemical Properties : Soluble in DMF (30 mg/mL), stable at -20°C .
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
- Core Structure : Thiazolo[4,5-b]pyridine (vs. imidazo).
- Activity : Anticancer via FRAP assays, outperforming standard antioxidants like BHT .
- Key Difference : The thiazolo ring introduces sulfur, altering electronic properties and redox activity compared to nitrogen-rich imidazo derivatives.
Pharmacological Activity
Biological Activity
6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring with chlorine and methyl substituents, endows it with diverse biological activities. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₉ClN₂
- Molecular Weight : 182.63 g/mol
- Structure : The compound features a bicyclic structure that is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 200 μg/mL |
| Pseudomonas aeruginosa | 500 μg/mL |
Anti-Cancer Activity
The compound has also been studied for its anti-cancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7. Additionally, in vivo studies show that it can suppress tumor growth in mice models .
Case Study : A study involving tumor-suffering mice treated with this compound showed a significant reduction in tumor size compared to control groups. The IC₅₀ values for the compound were reported at approximately 25.72 ± 3.95 μM, indicating its potency in inhibiting cancer cell proliferation .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases associated with cancer progression and microbial resistance.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through pathways involving caspases and other apoptotic factors.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Modifications to the imidazo or pyridine rings can enhance or diminish its activity.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Methyl-3H-imidazo[4,5-b]pyridine | Methyl group at position 6 | Exhibits lower potency than chlorinated analogs |
| 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine | Chlorine at position 7 | Increased activity against certain kinases |
| 5-Bromo-3H-imidazo[4,5-b]pyridine | Bromine substituent at position 5 | Enhanced antimicrobial properties |
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized for yield?
Methodological Answer: Two primary synthetic strategies are derived from analogous imidazo[4,5-b]pyridine systems:
- Route 1 (Nitro Reduction Pathway): Start with a nitropyridine precursor (e.g., 2-amino-4,6-dimethyl-3-nitropyridine). Catalytic hydrogenation (10% Pd/C in propionic acid) reduces the nitro group and facilitates cyclization. Yields >80% are achievable under optimized pressure (50 psi H₂) and temperature (80°C) .
- Route 2 (Cyclocondensation): Use aminoacetonitrile with a nitrile precursor (e.g., propionitrile) under phase-transfer catalysis (e.g., p-toluenesulfonic acid in DMF). This method requires precise stoichiometry (1:1.2 molar ratio) and reflux conditions (120°C, 12 hrs) for 55% yield .
Optimization Tips: Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). For scale-up, prioritize Route 1 due to better reproducibility and reduced byproducts.
Q. What are the solubility properties of this compound, and how should stock solutions be prepared for biological assays?
Methodological Answer:
-
Solubility Data:
Solvent Solubility (mg/mL) DMSO 30 Ethanol 10 PBS (pH 7.4) 0.25 -
Stock Preparation: Dissolve in DMSO to 30 mg/mL, then dilute in PBS to ≤0.5 mg/mL. Vortex for 5 min and centrifuge (10,000 rpm, 5 min) to remove particulates. Avoid storage >24 hrs in aqueous buffers to prevent precipitation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Key signals include the imidazole proton (δ 8.2–8.5 ppm, singlet) and methyl groups (δ 2.3–2.6 ppm, doublet). For 13C, the C-6 chloro substituent appears at δ 115–120 ppm .
- Mass Spectrometry (ESI): Expected [M+H]+ at m/z 196.1. Use high-resolution MS to distinguish from isomeric byproducts .
- UV-Vis: Peaks at 244 nm and 286 nm (ε > 10,000 M⁻¹cm⁻¹) confirm aromatic conjugation .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization at the 6-chloro position be addressed?
Methodological Answer: The 6-chloro group exhibits low reactivity due to electron-withdrawing effects from the imidazole ring. Strategies include:
- Activation via Microwave-Assisted Synthesis: Use Pd(PPh₃)₄ with aryl boronic acids (e.g., Suzuki coupling) at 150°C for 30 min to achieve selective substitution .
- Protection-Deprotection: Temporarily protect the 5- and 7-methyl groups with acetyl before nucleophilic substitution (e.g., NaN₃ in DMF, 100°C), followed by deprotection with NaOH .
Q. What computational strategies can predict the antioxidative potential of derivatives, and how do they correlate with experimental results?
Methodological Answer:
- DFT Calculations: Calculate HOMO-LUMO gaps (ΔE < 4 eV indicates strong electron-donating capacity) and bond dissociation enthalpies (BDE < 85 kcal/mol for O-H bonds predicts radical scavenging activity) .
- Molecular Docking: Screen against ROS-generating enzymes (e.g., NADPH oxidase) using AutoDock Vina. Correlate docking scores (≤ -7.0 kcal/mol) with experimental IC₅₀ values from DPPH/ABTS assays .
Q. How do structural modifications at the 5- and 7-methyl groups influence binding to biological targets like GPR4?
Methodological Answer:
- Methyl-to-Ethyl Substitution: Increases hydrophobic interactions with GPR4’s allosteric pocket (ΔΔG ≈ -1.2 kcal/mol). Synthesize via reductive alkylation (NaBH₄, RCHO) .
- Fluorine Substitution: Replace methyl with CF₃ to enhance binding affinity (Kd improvement from 150 nM to 45 nM). Confirm via SPR assays .
Q. How can contradictions in biological activity data across studies be systematically analyzed?
Methodological Answer:
- Meta-Analysis Framework:
Q. What metabolic pathways are implicated in the biotransformation of this compound?
Methodological Answer:
- Phase I Metabolism: CYP1A2-mediated hydroxylation at the 5-methyl group generates 5-hydroxymethyl metabolites. Detect via LC-MS/MS (Q-TOF) with isotopic labeling .
- Phase II Conjugation: Glucuronidation at N-3 position (UGT1A9 isoform). Use recombinant UGTs + UDPGA cofactor to confirm metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
